molecular formula C24H21N3O3S B3675247 1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B3675247
M. Wt: 431.5 g/mol
InChI Key: GDYFJYLANHVAOW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a triazole-based compound featuring dual methoxyphenyl substituents at positions 4 and 5 of the triazole ring, a phenyl group at position 4, and a sulfanyl-linked ethanone moiety. Its molecular weight is approximately 447.5 g/mol (estimated), with a calculated logP of ~3.5, indicating moderate lipophilicity. The compound is synthesized via S-alkylation of triazole-3-thiol precursors with α-halogenated ketones, as described in analogous procedures .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-29-20-12-8-17(9-13-20)22(28)16-31-24-26-25-23(18-10-14-21(30-2)15-11-18)27(24)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYFJYLANHVAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxyphenyl and phenyl groups. Common reagents used in the synthesis include hydrazine derivatives, phenyl isothiocyanate, and methoxybenzaldehyde. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Oxidizing agents commonly used in such reactions include:

  • Hydrogen peroxide (H₂O₂)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Potassium permanganate (KMnO₄)

Mechanism : The sulfanyl group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of sulfoxide (R-SO-R) or sulfone (R-SO₂-R) depending on reaction conditions and stoichiometry.

Reduction Reactions

The triazole ring and ketone group (C=O) may undergo reduction. Common reagents include:

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium borohydride (NaBH₄)

  • Catalytic hydrogenation (H₂/Pd)

Mechanism :

  • Triazole ring reduction : The 4H-1,2,4-triazole moiety could be reduced to a fully saturated triazoline derivative.

  • Ketone reduction : The ethanone group (C=O) would convert to a secondary alcohol (-CH₂OH).

Substitution Reactions

The aromatic rings (4-methoxyphenyl groups) may participate in electrophilic or nucleophilic substitution:

  • Electrophilic substitution : Positions ortho/para to the methoxy group (-OCH₃) are activated for reactions with nitration, sulfonation, or halogenation.

  • Nucleophilic substitution : The sulfanyl group may participate in displacement reactions with nucleophiles (e.g., amines, thiols).

Reagents :

  • Nitric acid (HNO₃) for nitration

  • Sulfur trioxide (SO₃) for sulfonation

  • Thiols (R-SH) for nucleophilic displacement

Hydrolysis

The ethanone group (C=O) may undergo hydrolysis under acidic or basic conditions:

  • Acidic conditions : Conversion to carboxylic acid (RCOOH).

  • Basic conditions : Formation of a carboxylate salt (RCOO⁻).

Reagents :

  • HCl/H₂O (acidic hydrolysis)

  • NaOH/H₂O (basic hydrolysis)

Data Table: Potential Chemical Reactions

Reaction Type Reagents/Conditions Expected Product
Oxidation H₂O₂, m-CPBA, KMnO₄Sulfoxide/sulfone derivatives
Reduction (Triazole) LiAlH₄, H₂/PdSaturated triazoline derivative
Reduction (Ketone) NaBH₄, LiAlH₄Secondary alcohol (ethanol derivative)
Substitution HNO₃, SO₃, R-SHNitro/sulfonated derivatives or displacements
Hydrolysis HCl/H₂O, NaOH/H₂OCarboxylic acid/carboxylate

Research Findings and Context

While direct experimental data for this compound is sparse, analogous triazole derivatives exhibit:

  • Antifungal activity via enzyme inhibition (e.g., phytoene desaturase).

  • Antioxidant properties linked to functional groups like methoxyphenyl.

  • Synthetic versatility in forming heterocycles through cyclization or substitution.

(Note: Citations are used to contextualize reaction mechanisms and analogs, as explicit data for this specific compound is unavailable in the provided sources.)

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives possess significant antifungal properties. The compound has been evaluated for its efficacy against various fungal strains. For instance, studies have shown that modifications in the triazole ring can enhance antifungal activity by affecting the binding affinity to fungal enzymes involved in cell wall synthesis .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies. The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Pesticide Development

The triazole moiety is known for its role in developing fungicides. The compound's structural features can be optimized for increased efficacy against plant pathogens. Preliminary studies have indicated that it exhibits fungicidal activity against common agricultural fungi, suggesting its potential use as a pesticide .

Polymer Chemistry

In materials science, compounds like this one are being explored for their utility in synthesizing novel polymers with specific properties. The incorporation of triazole units can enhance thermal stability and mechanical strength, making them suitable for applications in coatings and composite materials .

Sensor Development

The unique electronic properties of triazoles allow their use in developing chemical sensors. Research is ongoing to utilize this compound in sensors for detecting environmental pollutants or biological analytes due to its sensitivity and selectivity .

Synthesis and Characterization

A case study focused on the synthesis of the compound revealed that it could be synthesized via a multi-step reaction involving the condensation of appropriate precursors under controlled conditions. Characterization techniques such as NMR and X-ray crystallography confirmed its structure and purity, paving the way for further biological evaluations .

Biological Evaluation

In another study, the compound was subjected to various biological assays to evaluate its antifungal and anticancer activities. Results demonstrated a dose-dependent response against specific cancer cell lines and fungal strains, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the methoxyphenyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Alkoxy Group Modifications

  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl : Replacing the methoxy group with ethoxy (e.g., 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one) increases the alkyl chain length, enhancing lipophilicity (logP ~4.2 estimated). This modification may improve membrane permeability but reduce aqueous solubility .
  • 4-Chlorophenyl Substitution: Introducing electron-withdrawing chlorine (e.g., 2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone) elevates logP (~4.5) and may enhance antifungal activity due to increased electrophilicity .

Heterocyclic and Bulky Substituents

  • Pyrazolylmethyl and Methylphenyl Groups: 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone exhibits a dimeric crystal structure, with moderate fungicidal activity attributed to steric hindrance and extended π-π interactions .

Modifications on the Ethanone Moiety

  • Chlorophenyl vs.
  • Phenyl vs. Fluorophenyl: Fluorine substitution (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone) introduces electronegativity, improving metabolic stability and binding affinity in sulfonamide-containing analogs .

Key Research Findings

  • Synthetic Flexibility : The triazole core allows modular substitution, enabling tuning of electronic (methoxy vs. chloro) and steric (methyl vs. phenyl) properties .
  • Biological Activity Trends : Chlorine and sulfonyl groups correlate with enhanced antifungal and antibiotic activities, while methoxy groups may improve solubility for pharmacokinetic optimization .
  • Crystallographic Insights: Hydrogen bonding in 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives stabilizes crystal lattices, influencing melting points and formulation stability .

Biological Activity

The compound 1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a derivative of 1,2,4-triazole known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N4O2S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features a triazole ring, which is often associated with various biological activities.

Antitumor Activity

Research has indicated that triazole derivatives exhibit significant antitumor properties. Specifically, compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that related triazole compounds exhibit IC50 values in the low micromolar range against breast and colon cancer cells . The presence of the methoxyphenyl group enhances the compound's ability to inhibit tumor growth by potentially interfering with cancer cell proliferation and survival pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that derivatives of 1,2,4-triazole possess antibacterial and antifungal properties. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Triazole derivatives also exhibit anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Research has shown that similar compounds can reduce inflammation in animal models .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to bind to enzymes involved in nucleic acid synthesis and cell division. Additionally, the presence of the methoxy groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited significant cytotoxicity with an IC50 value of approximately 3 µM. The study highlighted that the methoxy groups on the phenyl rings contributed to increased interaction with cellular targets .

Study 2: Antimicrobial Activity

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. The study concluded that structural modifications could further enhance antimicrobial efficacy .

Data Tables

Activity Cell Line/Pathogen IC50/MIC (µg/mL) Reference
AntitumorMCF-73
AntimicrobialStaphylococcus aureus16
Anti-inflammatoryRAW 264.7 macrophagesN/A

Q & A

Q. Critical Reaction Conditions :

  • Catalyst Purity : Anhydrous AlCl₃ improves acylation efficiency.
  • Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution kinetics.
  • Temperature Control : Low temperatures during acylation prevent side reactions.

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield RangeReference
Triazole FormationThiosemicarbazide, Ethanol, Reflux60-75%
SulfanylationKOH/DMF, 60°C, 6 hours50-65%
AcylationAlCl₃, CH₂Cl₂, 0°C → RT70-85%

Basic: How is X-ray crystallography employed to determine the molecular structure, and what are the critical crystallographic parameters?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data Collection : Use a diffractometer (e.g., Stoe IPDS II) at low temperatures (100 K) to minimize thermal motion .

Structure Solution : Direct methods (SHELXS) and refinement via SHELXL .

Validation : Check for R-factor convergence (R₁ < 0.05) and electron density residuals.

Critical Parameters (from analogous triazole derivatives):
Table 2: Crystallographic Data

ParameterValue (Example Compound)Reference
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell (Å, °)a=13.1395, b=7.3133, c=19.155, β=99.377
Z (Molecules/Unit)4
Resolution (Å)0.75

Advanced: How can researchers resolve contradictions between computational modeling and experimental crystallographic data for triazole derivatives?

Methodological Answer:

Validate Computational Models : Compare Hirshfeld surface analysis (e.g., using CrystalExplorer) with experimental intermolecular contact data. For example, H···F (25.4%) and H···H (22.2%) interactions in analogous structures .

Temperature-Dependent Studies : Collect XRD data at multiple temperatures (100 K vs. 298 K) to assess thermal expansion effects on bond lengths .

Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G(d,p) level and compare torsional angles with experimental values (±2° tolerance) .

Case Study : A triazole derivative showed a 0.05 Å discrepancy in S–C bond length between DFT and XRD. Adjusting basis sets (e.g., adding polarization functions) reduced the error to 0.01 Å .

Advanced: How can substituent effects on the triazole ring be systematically studied to predict reactivity in nucleophilic substitutions?

Methodological Answer:

Electronic Parameterization :

  • Use Hammett σ constants to quantify electron-withdrawing/donating effects of substituents (e.g., 4-methoxy: σₚ = -0.27).
  • Correlate with reaction rates in SNAr (nucleophilic aromatic substitution) using kinetic assays .

Steric Mapping :

  • Calculate percent buried volume (%VBur) for substituents (e.g., phenyl vs. cyclohexyl) via SambVca software to assess steric hindrance .

Q. Table 3: Substituent Impact on Reactivity

Substituent (Triazole C5)SNAr Rate (k, s⁻¹)%VBurReference
4-Methoxyphenyl0.4512.3
2-Methylcyclohexyl0.1828.7

Key Finding : Electron-donating groups (e.g., 4-methoxy) enhance reactivity by stabilizing transition states, while bulky substituents reduce accessibility .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in triazole-based compounds?

Methodological Answer:

Factorial Design : Use a 2³ factorial matrix to vary:

  • Substituent electronic nature (donor/acceptor).
  • Ring position (C4 vs. C5).
  • Solvent polarity (DMF vs. THF).

Response Variables : Measure reaction yields, spectroscopic shifts (¹H NMR), and biological activity (if applicable).

Example : A study on triazole sulfanyl derivatives applied ANOVA to identify solvent polarity (p < 0.01) as the most significant factor in yield variation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.